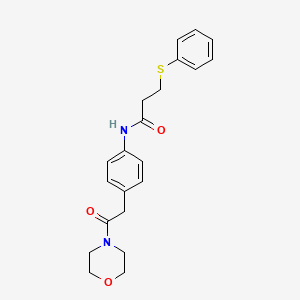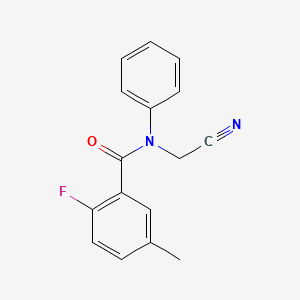
2-(1,4,7,10-Tetraazacyclododecan-1-yl)acetic acid trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,4,7,10-Tetraazacyclododecan-1-yl)acetic acid trihydrochloride is a complex organic compound known for its unique structure and applications in various scientific fields. This compound is a derivative of cyclen, a macrocyclic compound with a tetraazacyclododecane ring, and is often used in coordination chemistry and bioinorganic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,4,7,10-Tetraazacyclododecan-1-yl)acetic acid trihydrochloride typically involves the following steps:
Cyclen Synthesis: Cyclen is synthesized through a multistep reaction involving the condensation of ethylenediamine with formaldehyde and cyanamide.
Functionalization: The cyclen core is then functionalized with an acetic acid moiety to form 2-(1,4,7,10-Tetraazacyclododecan-1-yl)acetic acid.
Trihydrochloride Formation: The final step involves the addition of hydrochloric acid to form the trihydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(1,4,7,10-Tetraazacyclododecan-1-yl)acetic acid trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in studying its redox properties.
Reduction: Reduction reactions can be performed to study the compound's behavior under reducing conditions.
Substitution: Substitution reactions can be used to modify the compound's structure and introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
2-(1,4,7,10-Tetraazacyclododecan-1-yl)acetic acid trihydrochloride has several scientific research applications:
Chemistry: It is used in coordination chemistry to study metal-ligand interactions and the formation of metal complexes.
Biology: The compound is utilized in bioinorganic studies to investigate the role of metal ions in biological systems.
Industry: The compound is used in the development of catalysts and materials with specific properties.
Mechanism of Action
2-(1,4,7,10-Tetraazacyclododecan-1-yl)acetic acid trihydrochloride is similar to other macrocyclic compounds such as cyclam, cyclen, and porphyrins. These compounds share the ability to form stable metal complexes, but they differ in their ring size, functional groups, and specific applications. The uniqueness of this compound lies in its specific structure and its ability to chelate a wide range of metal ions.
Comparison with Similar Compounds
Cyclam
Cyclen
Porphyrins
Ethylenediaminetetraacetic acid (EDTA)
Diethylenetriaminepentaacetic acid (DTPA)
Properties
IUPAC Name |
2-(1,4,7,10-tetrazacyclododec-1-yl)acetic acid;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N4O2.3ClH/c15-10(16)9-14-7-5-12-3-1-11-2-4-13-6-8-14;;;/h11-13H,1-9H2,(H,15,16);3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZKGQUJIRTSDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(CCNCCN1)CC(=O)O.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25Cl3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137629-28-6 |
Source


|
| Record name | 2-(1,4,7,10-tetraazacyclododecan-1-yl)acetic acid trihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid](/img/structure/B2571270.png)
![methyl 2-(2-morpholinoacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2571271.png)
![N-[(4Z)-3,6,6-trimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-ylidene]hydroxylamine](/img/structure/B2571273.png)
![N-(3-acetylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2571274.png)
![2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2571276.png)
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl acetate](/img/structure/B2571280.png)


![2,3-Dihydro-1H-cyclopenta[c]quinoline-4-thiol](/img/structure/B2571283.png)
![Dimethyl 5-[(4-butylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2571285.png)

![N-(3-chlorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2571290.png)

